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Saxagliptin

Cat. No.: B1141280
CAS No.: 1564265-96-8
M. Wt: 315.41
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Description

Overview of Saxagliptin's Role as a Dipeptidyl Peptidase-4 Inhibitor in Research

This compound (B632) is a potent, competitive, and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. nih.gov DPP-4 is a serine exopeptidase that is widely expressed in various tissues and plays a crucial role in glucose metabolism by inactivating the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). drugbank.comrcsb.orgnih.gov These hormones are released from the gastrointestinal tract after food intake and enhance insulin (B600854) secretion from pancreatic β-cells while suppressing glucagon (B607659) secretion from pancreatic α-cells, a process known as the "incretin effect." rcsb.orgfrontiersin.org The native half-life of GLP-1 is very short, less than two minutes, due to its rapid degradation by DPP-4. nih.gov

By inhibiting DPP-4, this compound prevents the breakdown of GLP-1 and GIP, leading to a two- to three-fold increase in their circulating active levels. drugbank.comeuropa.eu This prolongation of incretin activity enhances glucose-dependent insulin secretion and diminishes glucagon production. drugbank.com The mechanism of inhibition is notable; this compound's nitrile group forms a reversible, histidine-assisted covalent bond with the hydroxyl group of the active-site serine residue (Ser630) of the DPP-4 enzyme. drugbank.comnih.govresearchgate.net This interaction is highly potent and selective. tandfonline.comselleckchem.com Research demonstrates that this compound dissociates slowly from the DPP-4 active site, which contributes to its prolonged enzyme inhibition. tandfonline.com

Table 1: Biochemical Inhibition Properties of this compound
ParameterValueNotes
IC500.5 nmol/L drugbank.comHalf maximal inhibitory concentration against human DPP-4.
Ki1.3 nM tandfonline.comselleckchem.comEnzyme-inhibitor dissociation constant. Indicates high binding affinity.
Selectivity vs. DPP-8~400-fold higher for DPP-4 selleckchem.comnih.govDemonstrates high specificity for the target enzyme over related peptidases.
Selectivity vs. DPP-9~75-fold higher for DPP-4 selleckchem.comnih.govDemonstrates high specificity for the target enzyme over related peptidases.
Binding MechanismReversible covalent drugbank.comnih.govacs.orgForms a covalent bond with Ser630 in the active site, but the complex can dissociate.

Historical Context of Dipeptidyl Peptidase Inhibitor Discovery and Development

The journey toward the development of DPP-4 inhibitors began with the discovery of the DPP-4 enzyme in 1966 and the subsequent elucidation of the incretin concept. nih.govoup.com In the 1990s, researchers discovered that DPP-4 was the enzyme responsible for the rapid inactivation of GLP-1. nih.gov This finding provided the crucial endocrine basis for a new therapeutic approach, inspired by the success of angiotensin-converting enzyme (ACE) inhibitors in cardiovascular medicine. nih.gov The central hypothesis was that inhibiting DPP-4 could prolong the action of endogenous incretins, thereby improving glycemic control. nih.govnih.gov

The first DPP-4 inhibitors were characterized in the late 1980s and early 1990s, serving as essential tools to establish the initial structure-activity relationships for further investigation. wikipedia.org Early proof-of-concept for the efficacy of this class was established with compounds like NVP-DPP728 and P32/98 in the late 1990s. wikipedia.orgresearchgate.net These first-generation compounds, often cyanopyrrolidines, demonstrated glucose-lowering effects in animal models and early human studies. nih.govresearchgate.net

The development of second-generation DPP-4 inhibitors, including this compound, focused on improving potency, selectivity, and pharmacokinetic profiles. nih.govajmc.com Sitagliptin became the first DPP-4 inhibitor to receive FDA approval in 2006, validating the therapeutic strategy and paving the way for others like vildagliptin (B1682220), this compound, and linagliptin. nih.govnih.govbjd-abcd.com this compound itself was specifically designed for extended and selective inhibition of the DPP-4 enzyme. nih.gov

Table 2: Key Milestones in DPP-4 Inhibitor Research and Development
Year/PeriodMilestone
1966DPP-4 enzyme first discovered. nih.govoup.com
1990sDiscovery that DPP-4 inactivates incretin hormones GLP-1 and GIP. nih.gov
Late 1990sFirst clinical proof-of-concept for DPP-4 inhibitors (e.g., NVP-DPP728) is confirmed. researchgate.netresearchgate.net
2006Sitagliptin, the first DPP-4 inhibitor, receives FDA approval. nih.govnih.govbjd-abcd.com
2009This compound receives FDA approval. nih.gov

Significance of this compound in Enzyme Inhibition Research Methodologies

This compound is a significant tool in enzyme inhibition research, not just as a subject of study but as a methodological asset. Its high potency and selectivity make it an ideal reference compound in the development and validation of new biochemical and cellular assays for screening other potential DPP-4 inhibitors. nih.gov For instance, analytical methods like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed specifically for the quantification of this compound and its metabolites in biological samples, which are crucial for pharmacokinetic and pharmacodynamic studies. thieme-connect.comomicsonline.orgresearchgate.net

Furthermore, the unique covalent yet reversible binding mechanism of this compound has been the focus of detailed mechanistic studies. nih.govacs.org X-ray crystallography studies of the this compound-DPP-4 complex have provided high-resolution insights into the molecular interactions at the enzyme's active site. rcsb.orgnih.govcapes.gov.br These studies have revealed how this compound's nitrile group covalently interacts with the catalytic serine (S630) and how other parts of the molecule occupy the S1 and S2 pockets of the enzyme. rcsb.orgfrontiersin.orgnih.gov

Research has also utilized mutations of key amino acids in the DPP-4 active site, such as S630A and H740Q, to probe the binding of this compound. nih.govnih.gov Such experiments demonstrated that the S630 residue is essential for the covalent bond formation and that H740 plays a critical assisting role, confirming the histidine-assisted covalent inhibition mechanism. nih.govnih.gov These methodological approaches, using this compound as a probe, have deepened the fundamental understanding of serine protease function and the principles of mechanism-based enzyme inhibition.

Table 3: Applications of this compound in Research Methodologies
Research AreaSpecific Application of this compound
X-ray CrystallographyUsed to determine the three-dimensional structure of the DPP-IV:this compound complex, revealing the covalent bond with the active site. nih.govcapes.gov.br
Enzyme KineticsServes as a reference inhibitor to study dissociation constants (Ki) and slow-binding kinetics due to its prolonged interaction with DPP-4. tandfonline.com
Site-Directed MutagenesisUsed in binding assays with mutated DPP-4 enzymes (e.g., S630A, H740Q) to identify key catalytic residues involved in its covalent inhibition mechanism. nih.govnih.gov
Analytical Method DevelopmentEmployed as the target analyte for developing and validating quantitative assays like HPLC and LC-MS/MS in biological matrices. thieme-connect.comomicsonline.orgscirp.orgijbpas.com
PharmacologyUsed in ex vivo plasma assays to demonstrate how slow dissociation from the target enzyme maintains inhibition despite the presence of substrates. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₈H₂₅N₃O₂ B1141280 Saxagliptin CAS No. 1564265-96-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3S,5R)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13-,14+,15+,17?,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJUIPDUBHWZPV-VFGQHSGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C[C@H]2N([C@@H]1C#N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361442-04-8
Record name Saxagliptin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8199
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Molecular and Biochemical Mechanisms of Action

Enzyme Inhibition Kinetics and Dynamics

The interaction between saxagliptin (B632) and the DPP-4 enzyme is characterized by specific kinetic and dynamic properties that define its efficacy and duration of action.

This compound functions as a competitive inhibitor of the DPP-4 enzyme. nih.govimmune-system-research.comresearchgate.net This means it directly competes with endogenous substrates, such as GLP-1, for binding to the active site of the enzyme. globalrph.com The potency of this inhibition is demonstrated by its low inhibition constant (Kᵢ), a measure of the concentration required to produce half-maximum inhibition. Research indicates that this compound is a highly potent inhibitor, with reported Kᵢ values ranging from 0.6 to 1.3 nM. immune-system-research.com Its active metabolite, 5-hydroxythis compound, is also a potent DPP-4 inhibitor, though it is approximately half as potent as the parent compound. globalrph.comnih.govresearchgate.net

CompoundInhibition Constant (Kᵢ) vs. Human DPP-4
This compound1.3 nM nih.gov
5-hydroxythis compound2.6 nM nih.gov

This table displays the inhibition constants (Kᵢ) for this compound and its primary active metabolite against the human DPP-4 enzyme at 37°C.

A distinguishing feature of this compound's mechanism is the formation of a reversible covalent bond with a key residue in the DPP-4 active site. nih.govresearchgate.net The DPP-4 enzyme is a serine protease, containing a catalytic triad (B1167595) of amino acids (Ser630, His740, and Asp708) essential for its function. researchgate.net this compound, which contains a cyanopyrrolidine moiety, is classified as a substrate-like inhibitor. nih.govrcsb.org The nitrile group of this compound interacts with the hydroxyl group of the catalytically active serine residue, Ser630, to form a stable, yet reversible, covalent imidate adduct. nih.govnih.gov

This covalent interaction is facilitated by other residues in the catalytic triad, particularly His740, which assists in the bond formation. nih.gov The reversibility of this bond distinguishes this compound from irreversible inhibitors, allowing for a controlled and prolonged, but not permanent, inhibition of the enzyme. researchgate.net

The stability of the this compound-DPP-4 complex is reflected in its dissociation kinetics. This compound exhibits a slow dissociation from the enzyme's active site, resulting in a prolonged residence time. nih.govnih.gov This extended duration of binding is a key factor in its sustained pharmacodynamic effect, which allows for once-daily administration. rcsb.org

The half-life for the dissociation (t½) of this compound from human DPP-4 is significantly longer than that of other DPP-4 inhibitors. nih.govresearchgate.net This prolonged target engagement ensures that DPP-4 inhibition is maintained even as plasma concentrations of the drug decline. researchgate.net

CompoundDissociation Half-life (t½) from DPP-4 at 37°C
This compound~50 minutes nih.govresearchgate.net
5-hydroxythis compound~23 minutes nih.govresearchgate.net
Vildagliptin (B1682220)~3.5 minutes nih.govresearchgate.net
Sitagliptin< 2 minutes nih.govresearchgate.net

This table compares the dissociation half-lives of various DPP-4 inhibitors from the target enzyme, highlighting the prolonged residence time of this compound.

Active Site Interactions and Ligand Binding

The high potency and selectivity of this compound are governed by precise interactions with specific subsites within the DPP-4 catalytic domain.

The active site of the DPP-4 enzyme contains several subsites that accommodate the binding of its substrates and inhibitors. This compound's binding is primarily anchored through interactions with the S1 and S2 subsites. nih.govfrontiersin.org

S1 Subsite: This is a hydrophobic pocket that typically accommodates the proline or alanine (B10760859) residue of natural substrates. nih.gov The proline-like cyanopyrrolidine moiety of this compound occupies this S1 pocket, a critical interaction for its inhibitory activity. rcsb.orgnih.gov

S2 Subsite: This is a larger, mostly hydrophobic pocket. The hydroxy adamantyl group of this compound binds within this S2 subsite, forming hydrophobic interactions with residues such as Phe357 and Tyr666. nih.gov Additionally, the hydroxyl group on the adamantane (B196018) structure can form a hydrogen bond with the side-chain of Tyr547. nih.govresearchgate.net

These interactions in the S1 and S2 pockets are mandatory for the inhibitory activity of this class of compounds. nih.gov

The binding of this compound to the DPP-4 active site induces conformational changes in both the inhibitor and the enzyme. The enzymatic cleft of DPP-4 is known to possess conformational flexibility, allowing it to accommodate a variety of structurally diverse inhibitors. researchgate.net

A significant conformational event occurs upon the formation of the covalent bond between this compound's nitrile group and the Ser630 residue. This interaction causes the nitrile carbon of this compound to change its hybridization geometry from a linear sp state to a trigonal sp² state, forming a stable complex. nih.gov Modeling studies have shown that if this covalent interaction cannot be formed, steric clashes would prevent the inhibitor from binding effectively, highlighting the importance of this induced fit. nih.gov X-ray crystallography has confirmed the formation of this covalent adduct, providing a structural basis for the potent and prolonged inhibition observed with this compound. nih.govnih.gov

Role of Specific Amino Acid Residues in this compound-DPP-4 Interaction

The potent and specific inhibition of the Dipeptidyl Peptidase-4 (DPP-4) enzyme by this compound is underpinned by a series of precise molecular interactions with key amino acid residues within the enzyme's active site. This compound forms a reversible, covalent bond with the catalytic triad of DPP-4. drugbank.com This interaction is primarily between the nitrile group of this compound and the hydroxyl oxygen of the Serine residue at position 630 (S630). drugbank.comnih.gov The formation of this covalent bond is facilitated by the Histidine residue at position 740 (H740). nih.gov

Beyond the covalent bond, a network of hydrogen bonds and other non-covalent interactions stabilizes the this compound-DPP-4 complex. The primary amine group of this compound engages in a critical hydrogen-bonding network with the side chains of Glutamic acid residues at positions 205 (E205) and 206 (E206), as well as with a Tyrosine residue at position 662 (Y662). nih.govnih.gov

Furthermore, the adamantane ring of the this compound molecule extends into the S2 subsite of the enzyme, where it forms two distinct hydrogen bonds with the side-chain hydroxyl group of Tyrosine at position 547 (Y547). nih.gov These extensive interactions collectively account for the high-affinity binding and potent inhibition of DPP-4 by this compound. nih.gov

Substrate Specificity and Selectivity Profiling

Differential Inhibition of DPP-4 Homologs (e.g., DPP8, DPP9, Fibroblast Activation Protein)

A critical aspect of this compound's pharmacological profile is its high selectivity for DPP-4 over other closely related peptidases, such as Dipeptidyl Peptidase-8 (DPP-8), Dipeptidyl Peptidase-9 (DPP-9), and Fibroblast Activation Protein (FAP). This selectivity is important because these homologs are involved in different physiological pathways, and their inhibition could lead to off-target effects. nih.govmdpi.com

At a temperature of 37°C, this compound demonstrates significant selectivity for DPP-4. It is approximately 400-fold more selective for DPP-4 than for DPP-8 and about 75-fold more selective for DPP-4 than for DPP-9. nih.gov Its active metabolite, 5-hydroxy this compound, exhibits even greater selectivity, being approximately 950-fold and 160-fold selective for DPP-4 over DPP-8 and DPP-9, respectively. nih.gov Furthermore, both this compound and its metabolite show over 1,000-fold selectivity against FAP. nih.gov This high degree of selectivity minimizes the potential for interactions with these other DPP family members at therapeutic concentrations. nih.gov

Table 1: Inhibition Constants (Ki) and Selectivity of this compound and its Metabolite for Human DPP Homologs at 37°C

Compound DPP-4 Ki (nM) DPP-8 Ki (nM) DPP-9 Ki (nM) Selectivity vs. DPP-8 Selectivity vs. DPP-9
This compound 1.3 508 98 ~400-fold ~75-fold
5-hydroxy this compound 2.6 2495 423 ~950-fold ~160-fold

Data sourced from scientific research. nih.gov

Kinetic Selectivity Ratios for DPP-4 Versus Other Peptidases

The selectivity of this compound extends beyond the immediate DPP family to a broader range of peptidases. Studies have demonstrated that this compound has more than 6,000-fold selectivity against other proteases, including DPP-2, neutral endopeptidase, and angiotensin-converting enzyme. nih.gov It also shows high selectivity (>10,000-fold) against a panel of other enzymes and proteins, such as plasmin and thrombin. nih.gov This high specificity for its target enzyme, DPP-4, is a key feature of its molecular action.

Influence on Endogenous Incretin (B1656795) Hormone Degradation (e.g., GLP-1, GIP)

The primary therapeutic effect of this compound is derived from its influence on the degradation of incretin hormones, principally Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). diabetes.orgnih.gov These hormones are released by the intestine in response to food intake and play a crucial role in glucose homeostasis. youtube.com

DPP-4 is the key enzyme responsible for the rapid inactivation of GLP-1 and GIP in the body. researchgate.netnih.gov It cleaves these peptide hormones, rendering them inactive within minutes of their release. researchgate.net By inhibiting DPP-4, this compound prevents the degradation of GLP-1 and GIP. nih.govdiabetes.org This action increases the circulating concentrations of the active forms of these hormones, thereby enhancing and prolonging their natural glucose-lowering effects. diabetes.orgnih.gov This mechanism allows for glucose-dependent stimulation of insulin (B600854) secretion and suppression of glucagon (B607659) production. drugbank.comnih.gov

Cellular and Subcellular Target Engagement

Intracellular Localization and Uptake Mechanisms

The target engagement of this compound is largely defined by the location of its target enzymes. The primary target, DPP-4, is a transmembrane protein found on the surface of numerous cell types throughout the body. drugbank.comnih.gov This cell-surface localization makes DPP-4 readily accessible to circulating inhibitors like this compound without the need for the drug to be taken up into the cell's interior.

In contrast, the homologous enzymes DPP-8 and DPP-9 are located primarily in the cytoplasm. nih.govnih.gov This difference in subcellular localization is a key factor contributing to this compound's selectivity in vivo. For an inhibitor to affect DPP-8 and DPP-9, it would need to be transported across the cell membrane to reach the cytosol. nih.gov The difficulty in assessing the potential for in vivo inhibition of DPP-8 and DPP-9 is compounded by the fact that the cytosolic concentrations of this compound are not known. nih.gov Therefore, the extracellular location of DPP-4 versus the intracellular location of DPP-8 and DPP-9 provides a spatial basis for this compound's selective target engagement.

Impact on Endoplasmic Reticulum Stress Markers

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding, and its dysfunction can lead to a state known as ER stress. This condition activates the unfolded protein response (UPR), a signaling network mediated by three key sensors: protein kinase RNA-like endoplasmic reticulum kinase (PERK), inositol-requiring enzyme 1α (IRE1α), and activating transcription factor 6 (ATF6). Chronic ER stress is implicated in the pathogenesis of cardiovascular diseases, including those associated with diabetes.

While the direct effects of this compound on ER stress markers within cardiomyocytes are not extensively documented in the current body of research, a study investigating its impact on the liver in a fructose-induced insulin resistance rat model provides relevant insights. In this context, this compound treatment was shown to ameliorate ER stress. The study reported that this compound significantly reduced the increased mRNA expression levels of several key ER stress and apoptosis markers. These findings suggest a potential protective role for this compound against cellular stress by modulating the UPR.

However, it is crucial to note that these findings were observed in hepatic tissue, and further research is required to determine if this compound exerts similar effects directly on ER stress markers within cardiomyocytes.

Table 2: Effect of this compound on mRNA Expression of ER Stress Markers in Liver Tissue of Insulin-Resistant Rats

ER Stress Marker Effect of this compound Treatment Pathway Association
GRP78 (Glucose-regulated protein 78) Reduced Master regulator of UPR
PERK (Protein kinase RNA-like ER kinase) Reduced UPR Sensor
IRE1α (Inositol-requiring enzyme 1α) Reduced UPR Sensor
ATF-4 (Activating transcription factor 4) Reduced Downstream of PERK
ATF-6 (Activating transcription factor 6) Reduced UPR Sensor
CHOP (C/EBP homologous protein) Reduced Pro-apoptotic factor

Preclinical Pharmacological Investigations

In Vitro Studies

Saxagliptin (B632) is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. In vitro studies have established its high affinity and specificity for DPP-4 compared to other related enzymes.

Enzyme inhibition assays have determined that this compound has a half-maximal inhibitory concentration (IC50) of 26 nM and an inhibition constant (Ki) of 1.3 nM for DPP-4. chemsrc.comselleckchem.comchemsrc.com This potency is noted to be approximately 10-fold greater than that of other DPP-4 inhibitors like vildagliptin (B1682220) and sitagliptin, which have Ki values of 13 nM and 18 nM, respectively. chemsrc.comselleckchem.comchemsrc.com

This compound also demonstrates significant selectivity for DPP-4 over other dipeptidyl peptidases, such as DPP-8 and DPP-9. chemsrc.comselleckchem.comchemsrc.com It is reported to be 400-fold more selective for DPP-4 than for DPP-8 and 75-fold more selective for DPP-4 than for DPP-9. chemsrc.comselleckchem.comchemsrc.com The Ki values for the inhibition of human DPP-8 and DPP-9 by this compound are 508 nM and 98 nM, respectively. researchgate.netfrontiersin.org The primary active metabolite of this compound, 5-hydroxy this compound (BMS-510849), is also a DPP-4 inhibitor, although it is about half as potent as the parent compound. chemsrc.comselleckchem.comtga.gov.au

Table 1: In Vitro Enzyme Inhibition Data for this compound

EnzymeInhibition Value TypeValue (nM)Reference
DPP-4IC5026 chemsrc.comselleckchem.comchemsrc.com
DPP-4Ki1.3 chemsrc.comselleckchem.comchemsrc.com
DPP-4 (in Caco-2 cells)Ki0.6 selleckchem.com
DPP-8Ki508 researchgate.netfrontiersin.org
DPP-9Ki98 researchgate.netfrontiersin.org

Cell-based assays have demonstrated that this compound's inhibition of DPP-4 leads to the enhanced action of incretin (B1656795) hormones, which in turn modulates pathways related to glucose homeostasis. chemsrc.comselleckchem.comchemsrc.com By preventing the degradation of glucagon-like peptide-1 (GLP-1), this compound is associated with improved β-cell function and the suppression of glucagon (B607659) secretion. chemsrc.comselleckchem.comchemsrc.com

In studies with patients having type 2 diabetes, this compound treatment for 12 weeks was shown to significantly increase insulin (B600854) secretion during both postprandial and fasting states. nih.gov Specifically, there was an 18.5% adjusted difference in the increase of insulin secretion versus placebo in the postprandial state and a 27.9% adjusted difference in the fasting state. nih.gov This improvement in insulin secretion is linked to increased plasma concentrations of intact GLP-1. nih.gov Furthermore, this compound treatment also led to a decrease in postprandial glucagon concentrations. nih.gov

Molecular target engagement studies have confirmed that this compound interacts with its intended target in cellular systems. In vitro studies using cell models have shown that DPP-4 inhibitors, including this compound, are potent inhibitors of T-cell surface DPP-4 activity. hpfb-dgpsa.ca In human Caco-2 cells, which express DPP-4, this compound exhibited a Ki of 0.6 nM. selleckchem.com

Further investigations in isolated cardiomyocytes have revealed that this compound can inhibit Ca2+/calmodulin-dependent protein kinase II (CaMKII) and intracellular protein kinase C (PKC) activity. frontiersin.org This effect is attributed to the inhibition of DPP-9, as DPP-8 and DPP-9, but not DPP-4, are expressed in cardiomyocytes. frontiersin.org The inhibition of DPP-9 by this compound at a Ki of 98 nM is considered relevant as this concentration can be reached in plasma. researchgate.netfrontiersin.org

Investigations have revealed that this compound, which contains a cyanopyrrolidine moiety in its structure, can form adducts with thiol-containing molecules like cysteine and glutathione (B108866). nih.govmdpi.com This reactivity is similar to that of vildagliptin, another DPP-4 inhibitor with a similar structural feature. mdpi.comnih.gov

In vitro, this compound has been shown to react quickly and non-enzymatically with L-cysteine to form a thiazoline-containing cysteine adduct. nih.govnih.gov The formation of such thiol adducts is considered a marker for the potential covalent binding of the drug to cysteine residues in endogenous proteins. nih.gov Studies have identified not only the this compound-cysteine adduct but also cysteinylglycine (B43971) conjugates of both this compound and its metabolite, 5-hydroxythis compound, in rat liver microsomes. nih.govnih.gov The formation of these conjugates suggests that this compound has the potential to covalently bind to thiol groups of proteins in vivo. vulcanchem.comdntb.gov.ua

In Vivo Studies in Animal Models

In vivo studies in various animal models have confirmed the pharmacodynamic effects of this compound, demonstrating its ability to inhibit plasma DPP-4 activity and modulate glucose metabolism. Following oral administration, this compound effectively decreased plasma DPP-4 activity in rats, dogs, and cynomolgus monkeys. tga.gov.aunih.govcapes.gov.br

In diabetic rats, this inhibition of DPP-4 led to an increase in the levels of active GLP-1, improved plasma glucose clearance, and raised plasma insulin levels. tga.gov.au A plasma concentration of this compound at or above 200 nM was found to be effective in reducing plasma glucose levels in rats. tga.gov.au In Zucker (fa/fa) rats, maximal antihyperglycemic effects were associated with approximately 60% inhibition of plasma DPP-4. selleckchem.comselleckchem.com

In monkeys, a dose of ≥0.1 mg/kg of this compound resulted in maximum inhibition of plasma DPP-4 activity for up to 8 hours. tga.gov.au The pharmacokinetics of this compound were studied in rats, dogs, and monkeys, showing rapid absorption and good bioavailability (50-75%) in these species. nih.govcapes.gov.brresearchgate.net The plasma clearance was highest in rats, and the elimination half-life ranged from 2.1 to 4.4 hours across the tested species. nih.govcapes.gov.brresearchgate.net Studies in Sprague-Dawley and Zucker diabetic fatty rats showed higher concentrations of this compound and its active metabolite in the intestine compared to plasma, suggesting distribution to a key site of action. nih.govcapes.gov.brresearchgate.net

Table 2: In Vivo Pharmacodynamic Effects of this compound in Animal Models

Animal ModelFindingReference
Diabetic RatsDecreased plasma DPP-4 activity, increased active GLP-1, improved glucose clearance, increased plasma insulin. tga.gov.au
Zucker (fa/fa) RatsMaximal antihyperglycemic response at ~60% plasma DPP-4 inhibition. selleckchem.comselleckchem.com
ob/ob MiceDose-dependent enhancements in glucose clearance and significant elevation of plasma insulin. chemsrc.comchemsrc.com
MonkeysMaximum inhibition of plasma DPP-4 activity for up to 8 hours with ≥0.1 mg/kg dose. tga.gov.au
Rats, Dogs, MonkeysRapid absorption with oral bioavailability of 51-76%. tga.gov.auhpfb-dgpsa.ca

Effects on Specific Biological Systems and Organs (e.g., Liver, Pancreatic Islets, Heart in preclinical models)

Preclinical animal models have been instrumental in characterizing the pharmacological effects of this compound on various organ systems beyond its primary glucose-lowering action.

Liver In rodent models of non-alcoholic fatty liver disease (NAFLD), this compound has demonstrated protective effects. dovepress.com Studies using a high-fat diet combined with streptozotocin-induced NAFLD in rats showed that this compound treatment led to an improvement in liver steatosis. dovepress.com Mechanistically, this compound significantly reduced the messenger RNA (mRNA) and protein expression of the inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in the liver. dovepress.com Furthermore, it helped restore the expression of genes related to fatty acid β-oxidation, such as Acyl-CoA Oxidase 1 (ACOX1) and Carnitine Palmitoyltransferase 1A (CPT1A), which were suppressed in the NAFLD model. dovepress.com Other research suggests that this compound may also ameliorate insulin resistance in the liver by reducing endoplasmic reticulum (ER) stress. researchgate.net

Heart The preclinical cardiovascular effects of this compound have yielded varied results across different animal models. Some studies have pointed towards cardioprotective effects. For instance, in a swine model with aortic banding designed to mimic features of heart failure with preserved ejection fraction, this compound treatment prevented the development of increased coronary artery stiffness. ahajournals.org This effect was associated with a reduction in vascular advanced glycation end products, NF-κB (nuclear factor-κB), and nitrotyrosine levels, indicating a reduction in inflammation and oxidative stress. ahajournals.org However, other studies have not shown a benefit. In a transgenic murine model of dilated cardiomyopathy, this compound improved glucose tolerance but did not affect cardiac contractile function or improve survival. nih.gov Similarly, another study in a non-diabetic mouse model of heart failure found that this compound did not improve ventricular function or survival. researchgate.net The discrepancy in findings may be related to the different animal models and underlying pathologies studied. nih.gov

Table 1: Summary of this compound's Effects in Preclinical Organ Models

Organ System Animal Model Key Findings References
Liver High-fat diet/Streptozotocin-induced NAFLD rats Reduced liver steatosis, inflammation (↓TNF-α), and improved β-oxidation (↑ACOX1, ↑CPT1A). dovepress.com
Pancreatic Islets Streptozotocin-induced diabetic mice & rats Increased β-cell mass and proliferation; improved islet morphology; suppressed α-cell expansion. nih.govresearchgate.netfrontiersin.org
Heart Aortic-banded mini swine (HFpEF model) Prevented increased coronary artery stiffness; reduced oxidative stress and inflammation. ahajournals.org
Heart Transgenic mice (Dilated cardiomyopathy model) No improvement in cardiac function or survival, despite improved glucose tolerance. nih.gov

Mechanistic Elucidation of Off-Target Interactions in Animal Models (e.g., cardiac function beyond DPP-4)

While this compound's primary mechanism is the inhibition of DPP-4, preclinical research has explored potential off-target interactions, particularly concerning cardiac function. These investigations have been spurred in part by clinical observations and aim to understand effects that are independent of GLP-1 enhancement.

In vitro and ex vivo studies using guinea pig hearts and isolated cardiomyocytes have suggested that this compound may directly affect cardiac myocyte function. nih.govresearchgate.net Unlike some other DPP-4 inhibitors, this compound was shown to reduce myocardial contractile force and lead to systolic and diastolic dysfunction in these models. nih.gov Further mechanistic work has proposed that this compound can be internalized into cardiomyocytes, where it induces several biochemical changes. researchgate.netresearchgate.netahajournals.org These changes include the inhibition of the Ca2+/calmodulin-dependent protein kinase II (CaMKII)-phospholamban-sarcoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) axis and the Na+-Ca2+ exchanger. researchgate.net The functional consequences of these interactions are a reduction in the calcium content of the sarcoplasmic reticulum, leading to diastolic calcium overload and impaired contractility. researchgate.netahajournals.org

Table 2: Off-Target Cardiac Mechanisms of this compound in Preclinical Models

Model System Observed Effect Proposed Mechanism References
Guinea pig hearts & cardiomyocytes Reduced contractile force, systolic/diastolic dysfunction. Internalization into cardiomyocytes; interference with intracellular Ca2+ handling. researchgate.netnih.govresearchgate.net
Isolated cardiomyocytes Reduced sarcoplasmic reticulum Ca2+ content, diastolic Ca2+ overload. Inhibition of CaMKII-PLN-SERCA2a axis and Na+-Ca2+ exchanger. researchgate.netahajournals.org
In vitro enzyme assays Weak inhibition of DPP-8 and DPP-9. Direct interaction with related dipeptidyl peptidases. tga.gov.au

Reactive Metabolite Identification and Trapping in Animal Tissues

The potential for drugs to be converted into chemically reactive metabolites is a key consideration in preclinical safety assessment. Investigations into this compound have focused on this possibility, particularly given its chemical structure.

This compound possesses a cyanopyrrolidine moiety, a structural feature it shares with vildagliptin. mdpi.comnih.gov This group is susceptible to chemical reactions. Studies have demonstrated that this compound can react non-enzymatically with the nucleophilic thiol group of L-cysteine to form a thiazoline-containing cysteine adduct. mdpi.comnih.gov This reaction was confirmed in vitro and, importantly, the this compound-cysteine adduct was also identified in male Sprague-Dawley rats following administration of the drug. nih.gov

Further in vivo studies in rats have aimed to identify and characterize the full spectrum of metabolites. These investigations confirmed that major metabolic pathways include hydroxylation to form the active metabolite 5-hydroxythis compound, as well as conjugation reactions. mdpi.comnih.gov Using trapping agents like glutathione (GSH), researchers have identified several new thiol conjugates in rats. These include cysteinylglycine conjugates of both the parent this compound and its 5-hydroxy metabolite. mdpi.comnih.gov The formation of cysteine and glutathione conjugates in vivo is often used as a marker for the formation of reactive electrophilic species that have the potential to covalently bind to thiol groups on endogenous proteins. mdpi.comnih.gov This covalent binding is a hypothesized mechanism for some types of drug-induced organ injury. nih.gov The identification of these thiazoline-containing thiol metabolites in rats provides a potential mechanistic basis for further investigation into the drug's safety profile. mdpi.comnih.gov

Table 3: Reactive Metabolites of this compound Identified in Animal Studies

Study Type System/Model Identified Metabolites/Adducts Significance References
In vitro Rat Liver Microsomes with L-cysteine This compound-cysteine conjugate, 5-hydroxythis compound-cysteine conjugate Demonstrates potential for non-enzymatic reaction with thiols. mdpi.com
In vivo Male Sprague-Dawley Rats This compound-cysteine conjugate Confirms formation of the adduct in a living animal model. nih.gov
In vivo Male Sprague-Dawley Rats Cysteinylglycine conjugates of this compound and 5-hydroxythis compound Indicates formation of reactive intermediates that are trapped by glutathione. mdpi.comnih.gov

Chemical Synthesis and Structural Elucidation

Synthetic Pathways and Methodologies

The synthesis of saxagliptin (B632), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, involves intricate chemical strategies to construct its unique molecular architecture, which includes a complex adamantane (B196018) moiety and a bicyclic proline analogue.

Total Synthesis Approaches and Intermediate Compounds

The total synthesis of this compound is a significant undertaking in medicinal chemistry, primarily involving the coupling of two key chiral fragments: (S)-N-Boc-3-hydroxyadamantylglycine and L-cis-4,5-methanoproline amide. clockss.orgacs.org A critical step in many synthetic routes is the formation of the amide bond between these two intermediates. acs.org

One of the initial synthetic strategies commenced with 1-adamantanecarboxylic acid. scispace.comwho.int This starting material undergoes a series of reactions, including oxidation to introduce the hydroxyl group, followed by further functionalization to create the α-keto acid, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid. scispace.comwho.intresearchgate.net This keto acid is a crucial precursor to the adamantylglycine fragment. scispace.comresearchgate.net Another key intermediate, L-cis-4,5-methanoproline amide, is typically synthesized from L-pyroglutamic acid through a multi-step process that includes the stereoselective formation of the cyclopropane (B1198618) ring. clockss.org

Key intermediates in the synthesis of this compound include:

(S)-N-Boc-3-hydroxyadamantylglycine : This unnatural amino acid derivative forms the side chain that interacts with the S2 pocket of the DPP-4 enzyme. scispace.comresearchgate.netingentaconnect.com

L-cis-4,5-methanoproline amide : This bicyclic compound serves as the proline mimetic that binds to the S1 pocket of the enzyme. clockss.org

2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid : A vital precursor for the synthesis of the adamantylglycine component. scispace.comwho.intresearchgate.net

3-Hydroxy-1-acetyladamantane : An important intermediate in some synthetic routes leading to the adamantylglycine fragment. researchgate.net

N-Cbz-4,5-dehydro-L-prolineamide and N-Boc-4,5-dehydro-L-prolineamide : These are intermediates in the synthesis of the methanoproline portion of this compound. rsc.org

Optimization of Synthetic Steps and Yields

Another optimization involves the synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid from 1-adamantanecarboxylic acid. who.int By optimizing reaction conditions, such as the amount of oxidizing agent (potassium permanganate), temperature, and reaction time, a yield of 86% for a key oxidation step was achieved. who.int Additionally, an improved Simmons-Smith reaction for the preparation of L-cis-4,5-methanoproline amide has been developed, which avoids the use of flammable and expensive reagents like diethylzinc, making the process more suitable for industrial production with a yield of 68%. clockss.org

The development of biocatalytic methods has also been a focus of optimization. For instance, the use of engineered enzymes in the preparation of chiral intermediates has been shown to be highly efficient. thieme-connect.com

Stereoselective Synthesis of Chiral Intermediates

The stereochemistry of this compound is crucial for its inhibitory activity, necessitating highly stereoselective synthetic methods for its chiral intermediates. The synthesis of (S)-N-Boc-3-hydroxyadamantylglycine is a key challenge. researchgate.net One approach involves the asymmetric reductive amination of the precursor 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid using an engineered phenylalanine dehydrogenase. thieme-connect.comnih.govnih.govdntb.gov.ua This biocatalytic method provides the desired (S)-enantiomer with high enantiomeric excess. nih.gov

The synthesis of the L-cis-4,5-methanoproline amide intermediate also requires strict stereochemical control. clockss.org The critical step is the Simmons-Smith cyclopropanation of a dihydropyrrole precursor. clockss.org The use of a chiral auxiliary derived from L-pyroglutamic acid directs the diastereoselective formation of the cyclopropane ring, resulting in the desired cis configuration with a high diastereomeric ratio (40:1). clockss.org Enzymatic processes have also been developed for the synthesis of related proline derivatives, such as N-Cbz-4,5-dehydro-L-prolineamide and N-Boc-4,5-dehydro-L-prolineamide, which are precursors to the methanoproline core. rsc.org

Structural Modifications and Analogues for Research

Design and Synthesis of this compound Analogues for SAR Studies

Structure-activity relationship (SAR) studies have been pivotal in understanding the molecular interactions between this compound and the DPP-4 enzyme, guiding the design of more potent and selective inhibitors. nih.gov These studies involve the systematic modification of different parts of the this compound molecule. Researchers have explored substitutions at the β-position of α-cycloalkyl-substituted glycines. nih.govacs.org The introduction of a vinyl group at this position, for example, led to compounds with an extended duration of action. nih.govacs.org

Further SAR explorations have led to the synthesis of analogues with modifications to the adamantyl group, which occupies the S2 pocket of the enzyme. vetmeduni.ac.at The goal of these modifications is to probe the hydrophobic and steric constraints of this binding site. Additionally, the cyanopyrrolidine moiety, which interacts with the S1 pocket, has been a target for modification to enhance binding affinity and selectivity. nih.govresearchgate.net The synthesis of various heterocyclic scaffolds as replacements for the methanoproline core has also been a strategy to explore different binding modes and improve inhibitory activity. nih.gov

Influence of Substituent Effects on Inhibitory Potency

The inhibitory potency of this compound and its analogues is highly sensitive to the nature and placement of substituents. The hydroxy group on the adamantyl moiety is critical for high potency, as it forms a key hydrogen bond within the S2 pocket of the DPP-4 enzyme. nih.gov The adamantyl group itself provides optimal hydrophobic interactions within this pocket. vetmeduni.ac.atresearchgate.net

The cyanopyrrolidine ring of this compound is crucial for its high potency, being five times more potent than vildagliptin (B1682220). nih.gov This is attributed to the cyclopropanation of the cyanopyrrolidine ring, which enhances chemical stability and provides additional hydrophobic interactions. nih.gov The cyano group itself forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4. vetmeduni.ac.attandfonline.com

SAR studies have shown that modifications to the proline-like ring can significantly impact potency. The rigid, fused-ring structure of this compound is believed to pre-organize the molecule for optimal binding. The introduction of substituents on the heterocyclic ring can also have a profound effect; for instance, substitutions at certain positions can lead to steric hindrance and a decrease in inhibitory activity. tandfonline.com The use of halogenated scaffolds has been explored as a way to potentially increase the potency of DPP-4 inhibitors. nih.govresearchgate.net

The following table presents data on the inhibitory potency of this compound and related compounds, illustrating the effects of structural modifications.

CompoundStructural FeatureTargetIC50 (nM)
This compoundAdamantylglycine-methanoprolinenitrileDPP-40.3 vetmeduni.ac.at
VildagliptinAdamantylglycine-pyrrolidinenitrileDPP-4Low single-digit nanomolar vetmeduni.ac.at
Sitagliptinβ-amino acid derivativeDPP-4Low single-digit nanomolar vetmeduni.ac.at
AlogliptinPiperidine derivativeDPP-4Low single-digit nanomolar vetmeduni.ac.at
TeneligliptinThiazolidine derivativeDPP-40.4 vetmeduni.ac.at
LinagliptinXanthine derivativeDPP-4Low picomolar vetmeduni.ac.at

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) of this compound reveals how its specific chemical features contribute to its potent and selective inhibition of dipeptidyl peptidase-4 (DPP-4).

Correlation of Structural Features with DPP-4 Binding Affinity

This compound's high binding affinity to DPP-4 is a result of key structural components that interact with specific subsites of the enzyme's active site. nih.gov The molecule's design as a peptide mimetic, building on a substrate-derived Gly-Pro dipeptide scaffold, is fundamental to its mechanism. vetmeduni.ac.at

The core of this compound's interaction lies in its cyanopyrrolidine moiety, which targets the S1 subsite of DPP-4. nih.govbrieflands.com This region of the enzyme is hydrophobic, and the pyrrolidine (B122466) ring fits snugly into this pocket. vetmeduni.ac.atresearchgate.net The nitrile group of the cyanopyrrolidine is a critical feature, as it forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser630) in the DPP-4 active site. vetmeduni.ac.atrcsb.orgnih.gov This covalent interaction is a distinguishing feature of this compound and contributes significantly to its potent inhibition. vetmeduni.ac.at

The adamantyl group, a bulky and hydrophobic structure, occupies the S2 pocket of the enzyme. nih.govvetmeduni.ac.at This interaction is primarily through van der Waals forces with hydrophobic residues lining the S2 pocket, such as Tyr662 and Tyr666. researchgate.netrcsb.org The hydroxy group on the adamantyl ring also plays a role in binding, though its orientation differs from that of similar inhibitors like vildagliptin. vetmeduni.ac.at Furthermore, the basic amine group of this compound is anchored by hydrogen bonds to the carboxyl groups of two glutamate (B1630785) residues, Glu205 and Glu206, which are crucial for aligning the inhibitor within the active site. nih.gov

A key interaction involves the side-chain hydroxyl of Tyr547, which forms a hydrogen bond with the imidate nitrogen derived from the this compound nitrile group. nih.gov This interaction is thought to stabilize the transition state, contributing to the inhibitor's efficacy. nih.gov

Table 1: Correlation of this compound's Structural Features with DPP-4 Binding Interactions

Structural Feature DPP-4 Binding Subsite/Residue Type of Interaction Contribution to Binding Affinity
Cyanopyrrolidine Moiety S1 Subsite Hydrophobic Interactions Anchors the inhibitor in the hydrophobic S1 pocket.
Nitrile Group Ser630 (Catalytic Serine) Reversible Covalent Bond Forms a stable but reversible complex, leading to potent inhibition. vetmeduni.ac.atrcsb.orgnih.gov
Adamantyl Group S2 Subsite van der Waals Forces, Hydrophobic Interactions Occupies the bulky S2 pocket, enhancing binding. nih.govvetmeduni.ac.at
Hydroxy Adamantyl Group Tyr547 Hydrogen Bond Interacts with a key tyrosine residue, contributing to stability. nih.govnih.gov
Amine Group Glu205, Glu206 Hydrogen Bonds Orients and anchors the inhibitor within the active site. nih.gov

Structural Elucidation and Characterization

The precise three-dimensional structure of this compound and its interaction with DPP-4 have been extensively studied using various advanced analytical techniques.

X-ray Co-crystal Structures of this compound with DPP-4

X-ray crystallography has provided detailed atomic-level insights into the binding of this compound to the DPP-4 enzyme. The co-crystal structure (PDB ID: 3BJM) reveals that this compound binds within the active site of DPP-4, which functions as a dimer. rcsb.org

The structure confirms that this compound acts as a substrate-like inhibitor, forming a reversible covalent complex with the enzyme. rcsb.org A key finding from the crystal structure is the covalent bond formed between the nitrile group of this compound and the hydroxyl group of the active-site serine, Ser630. rcsb.orgnih.gov This results in a stable trigonal imidate adduct. nih.gov

The methanopyrrolidine ring of this compound occupies the S1 pocket of the enzyme, engaging in van der Waals interactions with the hydrophobic side-chains of residues that form this pocket. rcsb.org The structure also shows a network of hydrogen bonds that stabilize the complex. The basic amine of the inhibitor forms hydrogen bonds with the carboxyl groups of Glu205 and E206, as well as with Tyr662. nih.gov Furthermore, the this compound-derived imidate nitrogen is within hydrogen-bonding distance of the side-chain hydroxyl of Tyr547. nih.gov These multiple points of contact explain the high affinity and specificity of this compound for DPP-4. rcsb.org

Computational Modeling and Molecular Docking Studies of Ligand-Target Interactions

Computational modeling and molecular docking studies have complemented experimental data, providing a dynamic understanding of the interactions between this compound and DPP-4. derpharmachemica.comresearchgate.netderpharmachemica.com These theoretical approaches predict the binding mode and affinity of the ligand to its receptor. derpharmachemica.comresearchgate.net

Molecular docking simulations have successfully predicted the binding pose of this compound within the DPP-4 active site, consistent with the X-ray crystal structure. semanticscholar.org These studies confirm the crucial role of the covalent bond with Ser630 and the hydrophobic interactions in the S1 and S2 pockets. nih.gov Docking studies have also been used to compare the binding energies of different gliptins, often showing that inhibitors like linagliptin, which form more extensive interactions, have more favorable binding energies. researchgate.netderpharmachemica.com

Molecular dynamics simulations have been employed to investigate the dynamic behavior and stability of the this compound-DPP-4 complex. nih.gov These simulations can reveal conformational changes in the enzyme upon inhibitor binding and the role of solvent molecules in the interaction. For instance, studies have shown that the introduction of bulky groups on inhibitors can cause conformational rearrangements in the active site pocket, potentially enhancing binding affinity. derpharmachemica.comresearchgate.net

Table 3: Key Ligand-Target Interactions from Computational Studies

Interacting Residue(s) Type of Interaction Significance
Ser630 Covalent Bond Primary mechanism of potent inhibition. nih.gov
Glu205, Glu206 Hydrogen Bonds Anchors the amine group of the inhibitor. nih.gov
Tyr547 Hydrogen Bond Stabilizes the imidate intermediate. nih.gov
Hydrophobic Pocket Residues (e.g., Tyr662, Tyr666) van der Waals/Hydrophobic Accommodates the adamantyl and pyrrolidine groups. researchgate.netrcsb.org

Spectroscopic and Chromatographic Methods for Characterization (e.g., FTIR)

A variety of spectroscopic and chromatographic methods are essential for the characterization and quality control of this compound in its bulk form and in pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the quantification of this compound and its impurities. jocpr.comresearchgate.netbepls.com These methods typically use a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer or orthophosphoric acid) and an organic solvent (such as acetonitrile (B52724) or methanol). jocpr.combepls.comijbpas.com Detection is commonly performed using a UV detector at wavelengths around 211-225 nm or 281 nm. researchgate.netbepls.comijbpas.com Stability-indicating HPLC methods have also been established to separate this compound from its degradation products formed under stress conditions like acid/base hydrolysis, oxidation, and photolysis. jocpr.com

Spectroscopic methods such as Ultraviolet (UV) spectroscopy are used for routine analysis. The UV spectrum of this compound in methanol (B129727) shows a maximum absorbance (λmax) at approximately 281 nm, which can be used for its quantification. researchgate.net

While specific public domain data on the Fourier-Transform Infrared (FTIR) spectrum of this compound is less detailed, FTIR is a standard technique used in pharmaceutical analysis to identify functional groups and confirm the identity of the compound by comparing its spectrum to that of a reference standard. The spectrum would be expected to show characteristic peaks for its functional groups, including C-N stretching for the amine and nitrile, C=O (if any impurities are present), and C-H stretching for the adamantyl and pyrrolidine rings.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool used for the identification and characterization of this compound and its metabolites or degradation products. ijbpas.com This technique combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, allowing for the determination of the molecular weight and fragmentation patterns of the compounds. jocpr.com

Pharmacokinetic and Biotransformation Research in Preclinical Models

Absorption and Distribution Studies in Animal Models

The absorption and distribution of saxagliptin (B632) have been evaluated in several key preclinical species, including rats, dogs, and monkeys, to predict its behavior in humans.

This compound has demonstrated good oral bioavailability in the animal models tested. Following oral administration, the compound is rapidly absorbed. Studies have reported an oral bioavailability in the range of 50% to 75% across these species. nih.gov This favorable absorption profile supports its suitability for oral administration.

Animal ModelOral Bioavailability (%)
Rats50 - 75
Dogs50 - 75
Monkeys50 - 75
Table 1: Oral Bioavailability of this compound in Preclinical Models

The distribution of this compound has been shown to extend beyond the systemic circulation into extravascular tissues. The volume of distribution values observed in rats, dogs, and monkeys ranged from 1.3 to 5.2 L/kg, which is greater than the volume of total body water, indicating significant tissue uptake. nih.gov In diabetic rat models, higher concentrations of both this compound and its active metabolite, 5-hydroxythis compound, were observed in the intestine compared to plasma, which is a proposed major site of the drug's action. nih.gov

In vitro studies have demonstrated that this compound exhibits low binding to serum proteins across different animal species. The extent of serum protein binding was found to be 30% or less in rats, dogs, and monkeys. nih.gov This low level of protein binding suggests that a large fraction of circulating this compound is unbound and pharmacologically active.

Animal ModelIn Vitro Serum Protein Binding (%)
Rats≤ 30
Dogs≤ 30
Monkeys≤ 30
Table 2: Serum Protein Binding of this compound in Preclinical Models

Metabolism and Biotransformation Pathways

The metabolic fate of this compound has been thoroughly investigated to identify the metabolites formed and the enzymatic pathways responsible for its biotransformation.

The primary metabolic pathway for this compound involves the formation of a pharmacologically active hydroxylated metabolite, 5-hydroxythis compound, also known as M2. nih.gov This major metabolite is approximately half as potent as the parent compound.

In addition to the major M2 metabolite, other minor metabolic pathways have been identified, including further hydroxylation, as well as conjugation with glucuronide or sulfate (B86663). nih.gov In studies conducted in rats, several other minor metabolites have been characterized. These include this compound cyclic amidine (M1), a this compound-cysteine conjugate (M3), and a 5-hydroxythis compound-cysteine conjugate (M4). Furthermore, cysteinylglycine (B43971) conjugates of both this compound and 5-hydroxythis compound have also been identified in rats. nih.gov

The biotransformation of this compound to its primary active metabolite, 5-hydroxythis compound (M2), is predominantly mediated by the cytochrome P450 (CYP) isoenzymes CYP3A4 and CYP3A5. nih.gov Kinetic studies have indicated that the catalytic efficiency of CYP3A4 in the formation of M2 is approximately four times higher than that of CYP3A5.

Non-CYP Mediated Metabolic Pathways (e.g., hydroxylation at other positions, glucuronide, sulfate conjugation)

While the primary metabolic pathway for this compound is CYP3A4/5-mediated hydroxylation to its active metabolite, 5-hydroxythis compound, other non-CYP mediated pathways contribute to its biotransformation as minor routes. nih.gov In preclinical studies involving male Sprague-Dawley rats, several non-CYP metabolites have been identified. nih.govnih.gov These pathways include conjugation reactions such as sulfation and glucuronidation. nih.gov Specifically, metabolites identified as this compound-O-sulfate and this compound-O-glucuronide were found in the bile, plasma, and liver tissues of rats administered this compound. nih.gov These findings confirm that phase II metabolic processes, including sulfate and glucuronide conjugation, are involved in the metabolic clearance of this compound in preclinical models, albeit to a lesser extent than CYP-mediated oxidation. nih.gov

Formation of Reactive Metabolites and Covalent Adducts (e.g., cysteine, glutathione (B108866) conjugates)

Research in preclinical models has demonstrated that this compound can form reactive metabolites leading to covalent adducts. nih.govnih.gov This reactivity is attributed to the cyanopyrrolidine moiety within its structure. nih.govmdpi.com In studies with male Sprague-Dawley rats, this compound was shown to form thiazoline-containing thiol metabolites. nih.govnih.gov

Key findings from these studies include:

Non-enzymatic Adduct Formation : this compound reacts rapidly and non-enzymatically with L-cysteine to produce a thiazolinic acid metabolite, also known as a this compound-cysteine adduct. nih.govnih.gov

Identification of Thiol Metabolites : Four novel thiazoline-containing thiol metabolites were identified in rats treated with this compound. nih.govnih.gov These adducts were found in various biological matrices, including rat liver microsomes, bile, plasma, and liver tissues. nih.gov

Covalent Binding Potential : The formation of these conjugates indicates that this compound has the ability to covalently bind to the thiol groups of cysteine residues on endogenous proteins. nih.govnih.gov This irreversible binding suggests a potential for initiating immune-mediated reactions. nih.govmdpi.com

Enzyme Interaction : Beyond metabolic adducts, this compound is known to form a reversible, covalent imidate adduct with the hydroxyl group of the active-site serine (S630) of the DPP-IV enzyme, which is fundamental to its mechanism of action. nih.govacs.orgresearchgate.net

Table 1: Thiol-Containing Metabolites of this compound Identified in Rats nih.govnih.gov
Metabolite NameParent MoietyConjugateType
This compound-cysteine adductThis compoundCysteineThiazoline-containing thiol metabolite
This compound-cysteinylglycine conjugateThis compoundCysteinylglycineThiazoline-containing thiol metabolite
5-hydroxythis compound-cysteine adduct5-hydroxythis compoundCysteineThiazoline-containing thiol metabolite
5-hydroxythis compound-cysteinylglycine conjugate5-hydroxythis compoundCysteinylglycineThiazoline-containing thiol metabolite

Excretion Mechanisms in Preclinical Models

In preclinical animal models, including rats, dogs, and monkeys, the elimination of this compound occurs through both metabolism and renal excretion. nih.govsigmaaldrich.com

Renal Excretion Pathways

Renal excretion is a major pathway for the elimination of both this compound and its active metabolite, 5-hydroxy this compound. nih.gov Studies in multiple preclinical species have established the importance of this route. nih.govsigmaaldrich.com Evidence suggests the involvement of active renal secretion for the parent compound, this compound, as its mean renal clearance was observed to exceed the mean glomerular filtration rate (GFR). nih.gov This was not the case for its metabolite, 5-hydroxy this compound. nih.gov The kidneys are also involved in the metabolism of this compound, and its metabolite, 5-OH this compound, is primarily metabolized in the kidneys. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Development of PK/PD Models in Animal Systems

To understand the relationship between drug concentration and its pharmacological effect, pharmacokinetic/pharmacodynamic (PK/PD) models for this compound have been developed in preclinical animal systems, specifically in rats with Type 2 Diabetes Mellitus (T2DM). scienceopen.comnih.gov One such study constructed a PK-PD link model to evaluate the in vivo relationship between the concentration of the parent this compound and its inhibitory effect on the DPP-4 enzyme. scienceopen.comnih.govglobalauthorid.com

The developed model consisted of several components:

Pharmacokinetic Model : A two-compartment additive model was used to describe the pharmacokinetic processes of both this compound (SAX) and its active metabolite, 5-hydroxy this compound (5-OH SAX). scienceopen.comnih.gov

Pharmacodynamic Model : The relationship between drug concentration and its effect (DPP-4 inhibition) was characterized by a sigmoidal Emax model for this compound and a sigmoidal Emax model with a baseline effect (E0) for 5-hydroxy this compound. scienceopen.comnih.gov

This PK/PD link model successfully predicted the pharmacokinetic profile of this compound in T2DM rats and the corresponding intensity of DPP-4 inhibition based on preclinical data. scienceopen.comnih.govresearchgate.net The model confirmed that the inhibitory effect of the 5-OH SAX metabolite was approximately half that of the parent compound. scienceopen.comnih.gov Such models are crucial for predicting the time course of a drug's effect and for optimizing dosing regimens in further development. nih.gov The prolonged pharmacodynamic effects of this compound relative to its plasma pharmacokinetics are thought to be due to contributions from its active metabolite and distribution to tissues like the intestine. nih.govsigmaaldrich.com

Table 2: Pharmacokinetic Parameters of this compound in T2DM Rats from a PK/PD Model scienceopen.comnih.gov
ParameterValueDescription
Tmax0.11 hTime to reach maximum plasma concentration
t1/2, ka0.07 hAbsorption half-life
V~20 L/kgVolume of distribution
Plasma Exposure (AUC)3282.06 ng*h/mLArea under the plasma concentration-time curve
Elimination Half-life6.13 hTime for plasma concentration to reduce by half
Maximum DPP-4 Inhibition71.47%Maximum observed inhibition of the DPP-4 enzyme

Correlation of Preclinical Exposure with Pharmacodynamic Response

The pharmacodynamic (PD) effects of this compound in preclinical models are intrinsically linked to the exposure of both the parent compound and its primary active metabolite, 5-hydroxy this compound. nih.govnih.gov Research in various animal models has established a clear correlation between the plasma concentrations of these active moieties and the primary pharmacodynamic marker—the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme—as well as subsequent downstream effects on glucose homeostasis. rutgers.edutga.gov.au

Preclinical investigations have demonstrated that this compound exhibits prolonged pharmacodynamic activity that extends beyond what would be predicted from its plasma pharmacokinetic profile alone. nih.gov This extended duration of action is attributed to several factors: the contribution of the 5-hydroxy this compound metabolite, the distribution of both this compound and its metabolite to key tissues such as the intestine, and the slow dissociation of both compounds from the DPP-4 enzyme. nih.gov

In vivo studies in diabetic rat models have quantified the relationship between drug exposure and DPP-4 inhibition. One pharmacokinetic/pharmacodynamic modeling study in rats with type 2 diabetes determined that the maximum plasma DPP-4 inhibition achieved by the parent this compound was 71.47%. nih.govresearchgate.net The study also established a relationship between the potency of the parent drug and its metabolite, as measured by the concentration required to produce 50% of the maximum effect (EC50). researchgate.net

Pharmacokinetic and Pharmacodynamic Parameters of this compound in Rats with Type 2 Diabetes Mellitus
ParameterValue (this compound)
Tmax (h)0.11
Absorption Half-life (h)0.07
Volume of Distribution (V) (L/kg)~20
Plasma Exposure (ng*h/mL)3282.06
Elimination Half-life (h)6.13
Maximum Plasma DPP-4 Inhibition (%)71.47
Metabolite Potency RelationshipEC50, 5-OH SAX = 0.46 * EC50, SAX

nih.govresearchgate.net

The prolonged binding and slow dissociation from the DPP-4 enzyme are key characteristics of this compound and its active metabolite. In vitro studies using the human recombinant enzyme have quantified these properties, providing a mechanistic basis for the sustained DPP-4 inhibition observed in vivo. nih.gov

In Vitro Inhibitory Potency and Dissociation Half-Life against Human DPP-4 (at 37°C)
CompoundInhibitory Constant (Ki) (nM)Dissociation Half-Life (t1/2) (minutes)
This compound1.350
5-hydroxy this compound2.623

nih.gov

The correlation between exposure and effect has been further elucidated in efficacy models. In rats, plasma concentrations of this compound equal to or greater than 200 nM (63 ng/mL) were found to be effective in producing a pharmacodynamic response, specifically the reduction of plasma glucose levels. tga.gov.au Studies in monkeys also demonstrated a clear dose-response relationship, where maximal inhibition of plasma DPP-4 activity was achieved with this compound administration. tga.gov.au Chronic administration in a rat model of diabetes resulted in a 17% reduction in fasting plasma glucose after 14 days, although this effect diminished as the diabetic state of the animals progressed. tga.gov.au These findings underscore the direct link between systemic exposure to this compound and its active metabolite and the desired therapeutic effect of improved glycemic control in preclinical settings.

Effective Preclinical Concentrations and Corresponding Pharmacodynamic Responses
Animal ModelEffective ExposurePharmacodynamic Outcome
RatsPlasma concentration ≥200 nM (63 ng/mL)Reduction in plasma glucose levels
Monkeys≥0.1 mg/kgMaximum inhibition of plasma DPP-4 activity
Diabetic Rats (14-day study)Not specified17% reduction in fasting plasma glucose

tga.gov.au

Advanced Analytical and Bioanalytical Methodologies in Saxagliptin Research

Chromatographic Techniques for Analysis

Chromatography, a cornerstone of analytical chemistry, offers powerful tools for the separation, identification, and quantification of Saxagliptin (B632) and its related substances. Various chromatographic techniques have been tailored to meet the specific demands of this compound analysis.

High Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the routine analysis of this compound in pharmaceutical dosage forms. journaljpri.comnih.govresearchgate.net Researchers have developed and validated numerous stability-indicating RP-HPLC methods for the quantification of this compound, both as a single agent and in combination with other antidiabetic drugs like Metformin and Dapagliflozin. umlub.plscielo.brijpsr.comscirp.org

A typical RP-HPLC method involves a C18 column as the stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. umlub.plscirp.orgbepls.com The detection is commonly performed using a UV detector at a wavelength where this compound exhibits significant absorbance, often in the range of 210-281 nm. scielo.brijpsr.combepls.comresearchgate.net

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method's linearity, precision, accuracy, specificity, and robustness. scirp.orgbepls.com For instance, a developed method might demonstrate linearity over a concentration range of 10-50 µg/mL with a high correlation coefficient (r² > 0.999). bepls.com Accuracy is often assessed through recovery studies, with results typically falling within the 98-102% range. scirp.org

Table 1: Examples of HPLC Method Parameters for this compound Analysis

Parameter Method 1 Method 2 Method 3
Column Grace C18 (250mm x 4.6mm, 5µm) bepls.com Xterra RP18 (4.6×150 mm, 5 μm) umlub.pl Waters XBridge C18 (250 mm x 4.6 mm, 5µm) scielo.br
Mobile Phase Methanol (B129727): Water (80:20 v/v) bepls.com Acetonitrile: Water (60:40) umlub.pl 0.1% Phosphoric acid (pH 3.0): Methanol (70:30 v/v) scielo.br
Flow Rate 0.8 mL/min bepls.com 1 mL/min umlub.pl 1.0 mL/min scielo.br
Detection Wavelength 212 nm bepls.com 248 nm umlub.pl 225 nm scielo.br
Retention Time 4.196 min bepls.com 3.249 min umlub.pl ~8 minutes scielo.br
Linearity Range 10-50 µg/mL bepls.com 50-250 µg/mL umlub.pl 15.0 - 100.0 µg/mL scielo.br
Correlation Coefficient (r²) 0.999 bepls.com 0.9998 umlub.pl >0.999 scielo.br

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Quantification

For applications requiring higher sensitivity and selectivity, such as the quantification of this compound in biological matrices like plasma, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. dergipark.org.trnih.gov This technique offers short run times and low limits of quantification (LOQ), making it ideal for pharmacokinetic studies. dergipark.org.trwaters.com

UPLC-MS/MS methods typically employ a sub-2 µm particle column for rapid and efficient separation. dergipark.org.tr The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the detection of the analyte and its internal standard. waters.com For instance, a UPLC-MS/MS method was developed for the quantification of this compound in rat plasma with a linear range of 0.5-100 ng/mL. nih.gov Another study reported a method for the simultaneous quantification of this compound and its active metabolite, 5-hydroxy this compound, in human plasma. waters.com

Table 2: UPLC-MS/MS Method for this compound Quantification

Parameter Value
Chromatographic System Waters Acquity UPLC BEH C18 column (2.1 X 50 mm, 1.7 μm) dergipark.org.tr
Mobile Phase Acetonitrile: 0.1% Formic acid (60:40, v/v) dergipark.org.tr
Flow Rate 0.120 mL/min dergipark.org.tr
Run Time 3 min dergipark.org.tr
Ionization Mode Positive ion dergipark.org.tr
Detection Mode Multiple Reaction Monitoring (MRM) dergipark.org.tr
Linearity Range 10–150 ng/mL dergipark.org.tr
Correlation Coefficient (r²) 0.9980 dergipark.org.tr
Limit of Quantification (LOQ) 10 ng/mL dergipark.org.tr

High Performance Thin Layer Chromatography (HPTLC) Applications

High-Performance Thin Layer Chromatography (HPTLC) presents a simpler, faster, and more cost-effective alternative to HPLC for the quantification of this compound in bulk and pharmaceutical dosage forms. scirp.orgauctoresonline.org HPTLC methods utilize silica (B1680970) gel 60 F254 plates as the stationary phase and a suitable solvent system as the mobile phase. scirp.orgauctoresonline.org Densitometric scanning at a specific wavelength is used for quantification. scirp.org

A validated HPTLC method for this compound might use a mobile phase of Methanol:Chloroform (6:4 v/v) and detection at 222 nm. scirp.org The method can be validated according to ICH guidelines, demonstrating good linearity, precision, and accuracy. scirp.org For example, one method showed a linear response in the concentration range of 50-550 ng/spot with a correlation coefficient of 0.9995. sci-hub.se

Table 3: HPTLC Method Parameters for this compound Analysis

Parameter Value
Stationary Phase Silica gel aluminum plate 60 F254 (10 × 10 cm) scirp.org
Mobile Phase Methanol:Chloroform (6:4 v/v) scirp.org
Detection Wavelength 222 nm scirp.org
Rf Value 0.50 ± 0.02 scirp.org
Linearity Range 50-550 ng/spot sci-hub.se
Correlation Coefficient (r) 0.9995 sci-hub.se

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

The study of drug metabolism is crucial for understanding the efficacy and safety of a pharmaceutical compound. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the identification and quantification of drug metabolites. thieme-connect.comscite.airesearchgate.netnih.gov In the context of this compound, LC-MS/MS methods have been developed for the simultaneous determination of this compound and its major active metabolite, 5-hydroxy this compound, in human plasma. waters.comthieme-connect.comscite.airesearchgate.netnih.gov

These methods often involve a simple extraction procedure, such as protein precipitation or solid-phase extraction, followed by chromatographic separation and mass spectrometric detection. waters.comthieme-connect.com The use of stable isotope-labeled internal standards for both the parent drug and its metabolite ensures accurate quantification. thieme-connect.comnih.gov A rapid LC-MS/MS assay reported a linear calibration range of 0.05–100 ng/mL for both this compound and 5-hydroxy this compound, with a short chromatographic run time of 1.8 minutes. thieme-connect.com

Spectroscopic Methods for Characterization and Quantification

Spectroscopic techniques provide valuable information about the chemical structure and concentration of this compound. UV-Visible spectrophotometry, in particular, is widely used for the quantification of this compound in pharmaceutical formulations due to its simplicity, speed, and cost-effectiveness.

Ultraviolet (UV) Spectrophotometry for Quantification

UV spectrophotometry is a straightforward and accessible method for the quantification of this compound in bulk drug and tablet dosage forms. researchgate.netijpsr.comresearchgate.netpnrjournal.comhumanjournals.comijpda.orginnovareacademics.in The method is based on the measurement of the absorbance of a this compound solution at its wavelength of maximum absorption (λmax). researchgate.netijpsr.com The λmax for this compound is typically observed in the range of 211-281 nm, depending on the solvent used. researchgate.netpnrjournal.comijpda.org

The method is validated for linearity, accuracy, and precision. researchgate.nethumanjournals.com A typical UV spectrophotometric method for this compound might exhibit linearity in a concentration range of 1-18 µg/ml. researchgate.net Recovery studies are performed to assess accuracy, with values generally falling between 98% and 102%. researchgate.netresearchgate.net

Table 4: UV Spectrophotometric Methods for this compound Quantification

Parameter Method 1 Method 2 Method 3
Solvent Methanol researchgate.net Acetonitrile humanjournals.com Methanol and Water researchgate.net
λmax 213 nm researchgate.net 212 nm humanjournals.com 281 nm researchgate.net
Linearity Range 10-60 µg/mL researchgate.net 10-50 µg/mL humanjournals.com 1-18 µg/mL researchgate.net
Correlation Coefficient (r²) Not specified 0.999 humanjournals.com Not specified
Accuracy (% Recovery) 99.01-100.1% researchgate.net 94-104% humanjournals.com 98.26-101.143% researchgate.net
LOD Not specified 0.191 µg/mL humanjournals.com Not specified
LOQ Not specified 0.579 µg/mL humanjournals.com Not specified

Spectrofluorimetric Methods for Enhanced Sensitivity

Spectrofluorimetry offers a highly sensitive alternative for the quantification of compounds that either possess native fluorescence or can be chemically derivatized to become fluorescent. This compound itself does not exhibit native fluorescence, necessitating derivatization with a fluorogenic reagent for its determination by this method. scispace.com

A common and effective reagent used for this purpose is 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). scispace.comresearchgate.net This reagent reacts with the primary or secondary amino groups present in drug molecules. The reaction between this compound and NBD-Cl results in a highly fluorescent product, allowing for its sensitive detection. scispace.comresearchgate.net The derivatized product of this compound with NBD-Cl typically exhibits maximum fluorescence intensity at an emission wavelength (λem) of 542 nm after excitation (λex) at 468 nm. scispace.com This method has proven to be linear over a very low concentration range, typically from 0.02 to 0.25 µg/mL. scispace.comresearchgate.net The high sensitivity of this technique enables the detection of this compound at concentrations as low as 3 ng/mL. scispace.comresearchgate.net

Another approach involves the Hantzsch reaction, where the primary amino group of this compound undergoes a condensation reaction with acetyl acetone (B3395972) and formaldehyde. nih.gov The use of a sodium dodecyl sulfate (B86663) (SDS) micellar system can further enhance the fluorescence of the resulting product. auctoresonline.org This method showed fluorescence at 483 nm after excitation at 419 nm. auctoresonline.org

These spectrofluorimetric methods are valued for their enhanced sensitivity compared to spectrophotometric techniques and have been successfully validated and applied for the determination of this compound in bulk and pharmaceutical forms. scispace.comresearchgate.net

Table 1: Spectrofluorimetric Methods for this compound Analysis

Fluorogenic ReagentExcitation λ (nm)Emission λ (nm)Linearity Range (µg/mL)Reference
4-chloro-7-nitrobenzofurazan (NBD-Cl)4685420.02 - 0.25 scispace.com, researchgate.net
Acetyl acetone / Formaldehyde (Hantzsch reaction) with SDS419483Not Specified auctoresonline.org

Other Analytical Techniques

Capillary Electrophoresis (CE) for Compound Separation

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the separation and determination of this compound, particularly in combination with other antidiabetic drugs like Metformin and Dapagliflozin. tandfonline.comtandfonline.com This method offers high efficiency, resolution, and requires minimal sample and reagent volumes.

In a typical CE method for the simultaneous determination of this compound, Metformin, and Dapagliflozin, separation is achieved in a fused silica capillary. tandfonline.comtandfonline.comresearchgate.net The background electrolyte (BGE) is a crucial component for achieving optimal separation. A commonly used BGE is a phosphate (B84403) buffer, for instance, a 30 mM phosphate buffer adjusted to a pH of 6.0. tandfonline.comtandfonline.com

The separation process is driven by a high voltage, often around 30 kV. tandfonline.comtandfonline.com Samples are introduced into the capillary using hydrodynamic injection. Detection is typically performed using a diode array detector (DAD), which allows for the monitoring of different compounds at their respective optimal wavelengths. For instance, this compound and Dapagliflozin can be detected at 203 nm, while Metformin is detected at 250 nm. tandfonline.comtandfonline.com

The method has been validated according to International Council for Harmonisation (ICH) guidelines and has demonstrated excellent linearity over specific concentration ranges. For this compound, linearity has been established in the range of 10–200 µg/mL. tandfonline.comtandfonline.comresearchgate.net The successful validation and application of CE methods for analyzing combination tablets underscore their suitability for quality control in the pharmaceutical industry. tandfonline.comtandfonline.com

Table 2: Capillary Electrophoresis (CE) Method for this compound

Simultaneous determination of this compound (SAX), Dapagliflozin (DAP), and Metformin (MET).

ParameterCondition/ValueReference
Capillary TypeFused silica tandfonline.com
Background Electrolyte (BGE)30 mM Phosphate Buffer (pH 6.0) tandfonline.com, tandfonline.com
Applied Voltage30 kV tandfonline.com, tandfonline.com
Detection Wavelength (nm)203 (for SAX/DAP), 250 (for MET) tandfonline.com, tandfonline.com
Linearity Range for this compound (µg/mL)10 - 200 tandfonline.com, researchgate.net, tandfonline.com

Method Validation and Robustness in Research

Method validation is a critical component of analytical research, ensuring that a developed method is suitable for its intended purpose. For this compound, various analytical methods, primarily High-Performance Liquid Chromatography (HPLC), have been rigorously validated according to ICH guidelines. bepls.comscribd.comnih.gov

Linearity, Accuracy, and Precision Assessments

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. bepls.com For this compound, linearity is typically evaluated by preparing a series of standard solutions across a range of concentrations and plotting the analytical response against the concentration. The correlation coefficient (r²) is calculated, with a value close to 0.999 indicating excellent linearity. bepls.comresearchgate.net Linearity ranges for this compound have been established for various methods, such as 10-50 µg/mL, 50-250 µg/mL, and 1.25–7.5 µg/ml. bepls.comumlub.plijnrd.org

Accuracy refers to the closeness of the test results obtained by the method to the true value. bepls.com It is often determined through recovery studies, where a known amount of pure this compound is added to a sample matrix (spiking). The percentage of the drug recovered is then calculated. Accepted recovery values are typically within 98-102%. Studies have reported mean recoveries for this compound to be around 100.02% to 101.59%. umlub.plscielo.br

Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. bepls.com It is usually expressed as the Relative Standard Deviation (%RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). umlub.pl For a method to be considered precise, the %RSD should generally be less than 2%. bepls.com

Table 3: Validation Parameters for this compound Analytical Methods

ParameterFinding/ValueReference
Linearity Range (RP-HPLC)10 - 125 µg/mL researchgate.net
Linearity Range (RP-HPLC)50 - 250 µg/mL umlub.pl
Linearity Range (RP-HPLC)1.25 - 7.5 µg/mL ijnrd.org
Correlation Coefficient (r²)> 0.999 bepls.com, researchgate.net
Accuracy (% Recovery)98.95 - 101.22 % researchgate.net
Accuracy (% Recovery)99.42 - 101.59 % scielo.br
Precision (% RSD)< 2% umlub.pl, bepls.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. bepls.com The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. bepls.com

These limits are crucial for assessing the sensitivity of an analytical method. They are typically calculated based on the standard deviation of the response (e.g., the y-intercept of the regression line) and the slope of the calibration curve. bepls.comresearchgate.net The formulas used are generally LOD = 3.3σ/S and LOQ = 10σ/S, where σ is the standard deviation of the intercept and S is the slope of the calibration curve. researchgate.net The low LOD and LOQ values achieved in various studies indicate that the developed methods are sensitive enough for the detection and quantification of this compound even at very low concentrations in pharmaceutical formulations. scirp.org

Table 4: LOD and LOQ Values for this compound by Different Analytical Methods

Analytical MethodLODLOQReference
RP-HPLC3.02 µg/mL10.01 µg/mL umlub.pl
RP-HPLC0.6070 µg/mL1.8395 µg/mL bepls.com
RP-HPLC2.8 µg/mL9 µg/mL researchgate.net
RP-HPLC0.01 µg/mL0.03 µg/mL ijnrd.org
HPTLC7.96 ng/spot26.54 ng/spot scirp.org

Stability-Indicating Analytical Methods

A stability-indicating method is an analytical procedure that can accurately and specifically measure the drug substance without interference from its degradation products, impurities, or excipients. The development of such methods is a key part of the drug development process, as mandated by ICH guidelines. umlub.plderpharmachemica.com

To establish the stability-indicating nature of a method, forced degradation studies are performed. In these studies, this compound is subjected to a variety of stress conditions, including:

Acid Hydrolysis (e.g., using 1.0 N HCl) derpharmachemica.com

Base Hydrolysis (e.g., using 1.0 N NaOH) derpharmachemica.com

Oxidative Degradation (e.g., using 30% Hydrogen Peroxide) ijper.org

Thermal Degradation (e.g., heating at 105°C) derpharmachemica.comijper.org

Photolytic Degradation (e.g., exposure to UV light) umlub.pl

The stressed samples are then analyzed by the developed method (e.g., HPLC). The method is considered stability-indicating if it can successfully separate the peak of the intact this compound from the peaks of any degradation products that are formed. nih.gov Research has shown that this compound is susceptible to degradation under acidic, basic, and oxidative conditions, while showing more stability under thermal and photolytic stress. nih.govderpharmachemica.com The ability of the analytical method to resolve the drug from these degradation products confirms its specificity and stability-indicating capability. scielo.brderpharmachemica.com

Table 5: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/Condition DetailsOutcomeReference
Acid Hydrolysis1.0 N HClSignificant degradation observed derpharmachemica.com, nih.gov
Base Hydrolysis1.0 N NaOHSignificant degradation observed derpharmachemica.com, nih.gov
Oxidative Degradation30% H₂O₂Significant degradation observed ijper.org, nih.gov
Thermal Degradation105°C for 24 hours - 10 daysDrug found to be relatively stable derpharmachemica.com, ijper.org
Photolytic DegradationExposure to UV light for 48 hoursDrug found to be relatively stable umlub.pl

Emerging Research Avenues and Mechanistic Elucidation

Exploration of Pleiotropic Effects and Novel Biological Roles

Beyond glycemic control, emerging evidence suggests saxagliptin (B632) may exert pleiotropic effects, influencing cellular stress pathways, cardiac function, and inflammatory responses through various molecular mechanisms.

Endoplasmic reticulum (ER) stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the unfolded protein response (UPR). wikipathways.orgomu.edu.tr The UPR involves three main sensor proteins: protein kinase RNA-like endoplasmic reticulum kinase (PERK), inositol-requiring enzyme 1 (IRE1), and activating transcription factor 6 (ATF6). wikipathways.orgsci-hub.se Research in a rat model of fructose-induced insulin (B600854) resistance and liver injury demonstrated that this compound treatment can mitigate ER stress. sci-hub.se At a molecular level, this compound administration significantly reduced the hepatic mRNA expression of key ER stress and apoptosis markers that were elevated by the high-fructose diet. sci-hub.se This includes the master regulator GRP78 (glucose-regulated protein 78) and the principal UPR transducers PERK, IRE1α, and ATF6. sci-hub.se Consequently, the expression of downstream effectors like activating transcription factor-4 (ATF-4) and C/EBP homologous protein (CHOP) was also diminished. sci-hub.se These findings suggest that this compound may protect against cellular damage by alleviating the ER stress response at the transcriptional level.

The modulation of cardiac cell function by this compound appears to be a complex, multi-faceted process independent of its primary DPP-4 target on the cell surface. Studies have shown that this compound is internalized by cardiomyocytes, where it can exert direct intracellular effects. frontiersin.orgresearchgate.net A key mechanism involves the inhibition of cytosolic DPP9. frontiersin.org This inhibition has been shown to impair the CaMKII-phospholamban (PLB)-SERCA2a axis, which is critical for regulating calcium (Ca2+) cycling and contractility in cardiomyocytes. frontiersin.orgresearchgate.net Specifically, the inhibition of CaMKII-mediated phosphorylation of PLB reduces the activity of SERCA2a, leading to decreased reuptake of Ca2+ into the sarcoplasmic reticulum during diastole. frontiersin.org This can result in impaired cardiac relaxation and systolic dysfunction. researchgate.net

In addition to affecting CaMKII, this compound-mediated DPP9 inhibition also appears to reduce intracellular protein kinase C (PKC) activity, further contributing to altered cardiac signaling. frontiersin.org In contrast, nonclinical in vitro safety studies have shown that neither this compound nor its active metabolite, 5-hydroxy this compound, significantly affects ligand binding to various receptors and ion channels, including the hERG potassium channel (IKr), at clinically relevant concentrations. nih.govnih.govresearchgate.net This suggests that the observed cardiac effects are not due to direct interaction with major cardiac ion channels but rather stem from the modulation of intracellular signaling cascades like those involving Ca2+ dynamics. frontiersin.orgnih.gov

This compound has demonstrated potential immunomodulatory and anti-inflammatory properties in various cellular contexts. researchgate.nettandfonline.com These effects extend beyond its incretin-enhancing activity. bmj.com At a cellular level, this compound can mitigate inflammatory responses by inhibiting key signaling pathways. For instance, in human dental pulp cells stimulated with lipopolysaccharide (LPS), this compound was found to significantly inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and the subsequent activation of the nuclear factor-kappa B (NF-κB) pathway. tandfonline.com This resulted in a marked reduction in the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. tandfonline.com

Furthermore, this compound has been shown to target the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome, a multiprotein complex that drives the production of IL-1β and IL-18. bmj.comdovepress.com In diabetic models, this compound treatment reduced the levels of NLRP3 inflammasome components and attenuated the increase in inflammatory cytokines. bmj.com Despite these anti-inflammatory actions, studies investigating its broader impact on the immune system have found that this compound does not impair crucial parameters of innate and adaptive immunity, such as T-cell proliferation, cytokine secretion by mononuclear cells in response to Toll-like receptor (TLR) ligands, or the function of regulatory T cells. researchgate.netunifr.chnih.gov This suggests a modulatory role in pathological inflammation rather than general immune suppression.

Emerging Research in this compound Delivery and Mechanistic Understanding

### 7.3. Novel Drug Delivery Systems for Research Applications

The development of novel drug delivery systems for this compound is a burgeoning area of research, aimed at overcoming limitations such as its short biological half-life of approximately 3.1 hours, which necessitates frequent administration. biomedpharmajournal.orgresearchgate.net By creating controlled-release formulations, researchers hope to maintain consistent plasma drug concentrations, potentially leading to improved therapeutic efficacy and patient compliance. researchgate.net

#### 7.3.1. Encapsulation in Nanoparticles for Controlled Release Studies in vitro

Encapsulation of this compound within nanoparticles represents a promising strategy for achieving sustained and controlled drug release. nih.gov Various materials and methods are being explored to this end, with a focus on biocompatible and biodegradable polymers.

One approach involves the use of solid lipid nanoparticles (SLNs). In one study, this compound-loaded SLNs were prepared using a modified solvent injection technique and coated with Eudragit RS100. bohrium.commdpi.com The in vitro diffusion studies demonstrated that the Eudragit RS100 coating effectively decreased the release of this compound from the SLNs. mdpi.com This controlled release was attributed to the influence of the buffer's pH on the swelling of the Eudragit RS100 polymer. mdpi.com The particle size of these SLNs was found to be in the range of 212–442 nm, with an increase in lipid concentration leading to a larger particle size. mdpi.com

Another innovative method utilizes coaxial electrospray to produce multilayered nanoparticles. nih.govucl.ac.uk This technique allows for the co-encapsulation of this compound and another antidiabetic drug, dapagliflozin, into biodegradable poly(D,L-lactide-co-glycolide) (PLGA) nanoparticles with over 90% efficiency. nih.govucl.ac.uk These nanoparticles, with diameters ranging from 534.8 to 708.6 nm, exhibit clear core-shell and trilayer structures. nih.govucl.ac.uk In vitro dissolution tests in phosphate-buffered saline (pH 7.4) showed prolonged and regulated release of both drugs from these bi- and trilayer structures compared to monolayer particles. nih.govucl.ac.uk

Microparticle-based systems are also under investigation. Sustained-release this compound microparticles have been developed using polymers like Eudragit L-100 and Eudragit S-100 through the solvent evaporation method. biomedpharmajournal.org This process yielded discrete, spherical microparticles. biomedpharmajournal.org Notably, formulations with a 1:4 ratio of this compound to Eudragit S-100 sustained drug release for up to 12 hours. biomedpharmajournal.org Analysis of the release kinetics indicated a zero-order model, suggesting a constant drug release rate over time, governed by a non-Fickian release pattern involving both diffusion and erosion. biomedpharmajournal.org

Furthermore, this compound-loaded alginate microparticles have been formulated using the ionotropic gelation method, with the addition of biocompatible polymers such as HPMC, Carbopol, and Chitosan to enhance drug encapsulation and release properties. researchgate.net An optimized formulation achieved a high drug encapsulation rate of 90.92 ± 2.20% and extended drug release. researchgate.net

Gastroretentive microspheres of this compound have also been developed to prolong gastric residence time and improve bioavailability. afjbs.com One formulation demonstrated sustained release over 12 hours, with 99.12% cumulative drug release, following a diffusion-controlled mechanism. afjbs.com

Below is a table summarizing the findings of in vitro controlled release studies of various this compound nanoparticle formulations.

FormulationPolymer/LipidMethodKey In Vitro FindingsReference
Solid Lipid Nanoparticles (SLNs)Stearic acid, Eudragit RS100Modified solvent injectionDecreased drug release with Eudragit RS100 coating; particle size 212–442 nm. bohrium.commdpi.com
Trilayer NanoparticlesPoly(D,L-lactide-co-glycolide) (PLGA)Coaxial electrosprayProlonged and regulated release of this compound and dapagliflozin; particle size 534.8–708.6 nm. nih.govucl.ac.uk
MicroparticlesEudragit S-100Solvent evaporationSustained release for up to 12 hours; zero-order release kinetics. biomedpharmajournal.org
Alginate MicroparticlesSodium Alginate, HPMC, Carbopol, ChitosanIonotropic gelationHigh drug encapsulation efficiency (90.92 ± 2.20%); extended drug release. researchgate.net
Gastroretentive MicrospheresNot specifiedNot specifiedSustained release over 12 hours (99.12% cumulative release); diffusion-controlled release. afjbs.com

#### 7.3.2. Pharmacokinetic Implications of Novel Formulations in Preclinical Models

Preclinical studies in animal models are crucial for understanding the in vivo behavior of novel this compound formulations and their potential to improve pharmacokinetic parameters.

In a study involving male Albino Wistar rats, the oral bioavailability of this compound was significantly enhanced when administered as solid lipid nanoparticles (SLNs) with an Eudragit RS100 coating compared to the pure drug. bohrium.com This improvement is a key objective in the development of such formulations, as this compound is known to have low bioavailability and undergo hepatic first-pass metabolism. bohrium.com

Another study utilizing lipospheres for this compound delivery in a preclinical model showed significant alterations in pharmacokinetic parameters. nih.gov The liposphere formulation resulted in a decreased maximum plasma concentration (Cmax) of 75.63 ± 3.85 ng/mL compared to a commercial brand (99.66 ± 2.97 ng/mL). nih.gov Concurrently, the time to reach maximum concentration (Tmax) was significantly elevated to 10.53 hours from 3.55 ± 2.18 hours. nih.gov The enhanced bioavailability of this compound from the lipospheres was attributed to a longer half-life and mean residence time (MRT). nih.gov

Pharmacokinetic studies of this compound in its conventional form have been conducted in rats, dogs, and monkeys. psu.edupsu.edu In these preclinical species, this compound was rapidly absorbed and demonstrated good bioavailability, ranging from 50% to 75%. psu.edupsu.edu The plasma clearance was notably higher in rats (115 ml/min/kg) compared to dogs (9.3 ml/min/kg) and monkeys (14.5 ml/min/kg). psu.edupsu.edu The plasma elimination half-life ranged from 2.1 to 4.4 hours. psu.edupsu.edu A primary metabolic pathway involves the formation of an active hydroxylated metabolite, M2. psu.edu

A pharmacokinetic/pharmacodynamic (PK/PD) link model was established in rats with Type 2 Diabetes Mellitus. researchgate.net This model indicated that this compound was rapidly absorbed (Tmax = 0.11 h) and widely distributed in the body, with an elimination half-life of 6.13 hours. researchgate.net

The table below presents key pharmacokinetic parameters of this compound from preclinical studies of both conventional and novel formulations.

FormulationAnimal ModelCmax (ng/mL)Tmax (h)BioavailabilityElimination Half-life (h)Reference
Pure DrugRats, Dogs, MonkeysNot specifiedNot specified50-75%2.1-4.4 psu.edupsu.edu
Solid Lipid Nanoparticles (SLNs)Male Albino Wistar RatsNot specifiedNot specifiedSignificantly enhancedNot specified bohrium.com
LipospheresNot specified75.63 ± 3.8510.53Greater than commercial brandLonger than commercial brand nih.gov
Pure DrugT2DM RatsNot specified0.11Not specified6.13 researchgate.net

Future Research Directions and Unanswered Questions

Elucidation of Specific Molecular Interactions Beyond Current Understanding

While the primary interaction of saxagliptin (B632) with DPP-4 is well-characterized, a more nuanced understanding of its molecular behavior is required.

High-Resolution Structural Insights into Off-Target Binding

This compound is known for its high selectivity for DPP-4. researchgate.net However, the potential for off-target binding, particularly to other members of the dipeptidyl peptidase family like DPP-8 and DPP-9, warrants further investigation. frontiersin.org Although this compound is significantly more potent against DPP-4, even minor off-target interactions could have clinical implications. researchgate.net High-resolution structural techniques, such as X-ray crystallography and cryo-electron microscopy, could provide detailed insights into the binding modes of this compound with these off-target proteins. tandfonline.com Such studies would help in understanding the structural basis for its selectivity and could guide the design of future inhibitors with even greater specificity. tandfonline.comresearchgate.net

Structural analysis has revealed that the cyanopyrrolidine group of this compound interacts with key residues in the S1 pocket of DPP-4, while the hydroxy adamantyl group occupies the S2 subsite. nih.gov The interaction is further stabilized by a covalent but reversible bond with the catalytic serine residue (S630). rcsb.orgnih.gov Future structural studies could focus on comparing the binding pocket architecture of DPP-4 with that of DPP-8 and DPP-9 to identify subtle differences that could be exploited for designing more selective inhibitors. frontiersin.org

Detailed Mechanistic Characterization of Novel Signaling Pathways

Beyond its established role in incretin (B1656795) hormone regulation, emerging evidence suggests that this compound may influence other signaling pathways. ekb.egresearchgate.net These non-canonical effects could be mediated through the inhibition of DPP-4's activity on other substrates or through mechanisms independent of DPP-4 inhibition. For instance, studies have suggested a potential neuroprotective role for this compound, possibly through the modulation of neuroinflammation and oxidative stress. ekb.eg

Further research is needed to elucidate the precise molecular mechanisms underlying these observations. This could involve investigating the impact of this compound on various signaling cascades implicated in cellular processes such as inflammation, apoptosis, and fibrosis. researchgate.nettouchendocrinology.com For example, some research points to this compound's ability to activate the WNT-signaling pathway through the stabilization of stromal cell-derived factor-1α (SDF-1α), a substrate of DPP-4. frontiersin.org Another area of interest is the potential interaction of this compound with the NLRP3 inflammasome, which could have implications for its effects on inflammation. researchgate.net A deeper understanding of these novel signaling pathways could uncover new therapeutic applications for this compound beyond its current use in diabetes management.

Refinement and Development of In Vitro and In Vivo Models for Mechanistic Studies

To further explore the mechanisms of action of this compound, the development of more sophisticated and relevant research models is crucial.

Current in vitro studies often utilize cell lines that may not fully recapitulate the complex physiological environment of target tissues. astrazeneca.ca Future research should focus on developing and utilizing more advanced in vitro models, such as organoids and 3D cell cultures, to better mimic the in vivo setting. These models could provide a more accurate platform for studying the effects of this compound on specific cell types and their interactions.

Similarly, while rodent models have been instrumental in preclinical studies of this compound, they may not always accurately predict human responses. astrazeneca.catga.gov.au The development of humanized animal models or the use of more diverse animal models could provide a more comprehensive understanding of this compound's pharmacology and potential off-target effects. Additionally, refining existing animal models of diabetes and its complications will be essential for studying the long-term effects of this compound. nih.gov

Application of Advanced Omics Technologies to Elucidate this compound's Biological Impact

The application of "omics" technologies, including transcriptomics, proteomics, and metabolomics, holds immense potential for providing a holistic view of this compound's biological impact. frontiersin.orgmdpi.com These high-throughput techniques can simultaneously measure changes in thousands of genes, proteins, and metabolites in response to this compound treatment.

Omics TechnologyPotential Application for this compound Research
Transcriptomics Identify changes in gene expression patterns in various tissues following this compound administration. This could reveal novel pathways and cellular processes affected by the drug. frontiersin.org
Proteomics Analyze alterations in protein expression and post-translational modifications. This can provide insights into the downstream effects of this compound on cellular signaling and function. reddit.com
Metabolomics Profile changes in the levels of small molecule metabolites. This can help to understand the metabolic reprogramming induced by this compound and its impact on overall metabolism. youtube.comnih.gov

Integrating data from these different omics platforms can provide a more comprehensive and systems-level understanding of this compound's mechanism of action. mdpi.com This approach could help to identify novel biomarkers of drug response and uncover previously unknown therapeutic effects or potential adverse effects.

Exploration of Structure-Activity Relationships for Enhanced Selectivity and Novel Biological Activities

Structure-activity relationship (SAR) studies have been pivotal in the development of this compound and other DPP-4 inhibitors. researchgate.netacs.org These studies systematically modify the chemical structure of a compound to understand how these changes affect its biological activity. tandfonline.com

Future SAR studies on this compound could focus on several key areas:

Enhancing Selectivity: By systematically modifying the adamantyl group and the cyanopyrrolidine moiety, it may be possible to design new analogs with even greater selectivity for DPP-4 over other peptidases. nih.govtandfonline.com This could potentially reduce the risk of any off-target effects.

Modulating Pharmacokinetic Properties: Alterations to the chemical structure can influence a drug's absorption, distribution, metabolism, and excretion. Further SAR studies could aim to optimize these properties for improved dosing regimens or to overcome potential drug-drug interactions.

Exploring Novel Biological Activities: By creating a library of this compound analogs with diverse structural modifications, researchers can screen for novel biological activities beyond DPP-4 inhibition. This could lead to the discovery of new therapeutic applications for this class of compounds. tandfonline.com

Computational modeling and docking studies can be powerful tools to guide these SAR investigations, allowing for the rational design of new compounds with desired properties. researchgate.netresearchgate.net

Q & A

Q. What experimental models are most suitable for evaluating Saxagliptin’s efficacy in preclinical studies?

Methodological Guidance:

  • Use Zucker fa/fa rats to study glucose clearance and acute ex vivo DPP-IV inhibition, as these models mimic insulin resistance and hyperglycemia in type 2 diabetes .
  • Include hydroxyadamantyl-derived compounds to assess structural analogs and metabolite activity, ensuring systemic exposure and duration of action are measured via plasma DPP-IV inhibition assays .
  • Standardize protocols for oral administration and glycemic response tracking to enhance reproducibility .

Q. How should researchers design a dose-response study for this compound while accounting for pharmacokinetic variability?

Methodological Guidance:

  • Conduct longitudinal studies with repeated HbA1c measurements to correlate dosage adjustments with glycemic control .
  • Integrate continuous glucose monitoring (CGM) systems to capture real-time data on blood sugar fluctuations, reducing reliance on intermittent fingerstick testing .
  • Use mixed-effects models to analyze inter-individual variability in drug metabolism, adjusting for covariates like age, renal function, and comorbidities .

Advanced Research Questions

Q. How can conflicting data on this compound’s cardiovascular outcomes be systematically analyzed?

Methodological Guidance:

  • Apply meta-analytic frameworks to reconcile discrepancies between studies, such as differences in trial populations (e.g., high-risk vs. low-risk cardiovascular profiles) .
  • Perform subgroup analyses stratified by baseline HbA1c, diabetes duration, and concomitant therapies to identify confounding variables .
  • Leverage propensity score matching in observational studies to minimize selection bias when comparing this compound with other DPP-4 inhibitors .

Q. What integrative methodologies are effective for studying this compound’s pleiotropic effects beyond glycemic control?

Methodological Guidance:

  • Combine transcriptomic and metabolomic profiling in animal models to identify off-target pathways (e.g., anti-inflammatory or endothelial function modulation) .
  • Use Mendelian randomization to explore causal relationships between this compound use and secondary outcomes like cardiovascular risk reduction .
  • Validate findings through multi-center collaborations to ensure generalizability and address heterogeneity in study designs .

Q. How can researchers optimize experimental protocols to address this compound’s long-term renal safety profile?

Methodological Guidance:

  • Design prospective cohort studies with serial estimated glomerular filtration rate (eGFR) measurements and urinary albumin-to-creatinine ratio (UACR) assessments .
  • Incorporate biomarker panels (e.g., KIM-1, NGAL) to detect early renal tubular injury in preclinical models .
  • Apply machine learning algorithms to longitudinal datasets to predict subpopulations at higher risk of adverse renal outcomes .

Data Analysis & Reproducibility

Q. What statistical approaches mitigate bias in this compound’s real-world evidence (RWE) studies?

Methodological Guidance:

  • Use inverse probability weighting to adjust for missing data in electronic health record (EHR)-based analyses .
  • Implement sensitivity analyses to test robustness against unmeasured confounders (e.g., lifestyle factors, adherence rates) .
  • Follow STROBE guidelines for observational studies to enhance transparency and reproducibility .

Q. How should contradictory findings between in vitro and in vivo studies on this compound’s mechanisms be resolved?

Methodological Guidance:

  • Replicate in vitro assays under physiological conditions (e.g., hypoxia, hyperglycemia) to better mimic in vivo environments .
  • Perform pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile disparities in drug concentration thresholds across models .
  • Use Bayesian hierarchical models to quantify uncertainty and integrate disparate data sources .

Literature & Data Synthesis

Q. What strategies identify gaps in existing literature on this compound’s role in personalized diabetes management?

Methodological Guidance:

  • Conduct systematic reviews using PRISMA frameworks, focusing on understudied populations (e.g., elderly, non-white ethnic groups) .
  • Map evidence to PICO (Population, Intervention, Comparator, Outcome) criteria to highlight areas lacking robust RCTs or mechanistic studies .
  • Use citation network tools (e.g., CiteSpace) to visualize trends and emerging topics in this compound research .

Q. How can researchers leverage FAIR (Findable, Accessible, Interoperable, Reusable) principles for this compound-related data sharing?

Methodological Guidance:

  • Deposit raw metabolomic and genomic datasets in repositories like MetaboLights or GEO, using standardized metadata schemas .
  • Adopt ISA (Investigation, Study, Assay) frameworks for annotating experimental workflows in preclinical studies .
  • Collaborate with platforms like the EU Common Data Platform on Chemicals to ensure compliance with regulatory and interoperability standards .

Ethical & Reporting Standards

Q. What documentation is critical for ensuring reproducibility in this compound trials?

Methodological Guidance:

  • Provide detailed synthesis protocols for novel compounds, including purity thresholds (>95%) and characterization methods (e.g., NMR, HPLC) .
  • Disclose all adverse events (AEs) and protocol deviations in supplementary materials, aligned with CONSORT guidelines .
  • Share code for computational analyses (e.g., R/Python scripts) in open-access repositories like GitHub .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.